molecular formula C15H20ClN3O2 B4897893 N-(6-methyl-4-quinazolinyl)leucine hydrochloride

N-(6-methyl-4-quinazolinyl)leucine hydrochloride

Cat. No. B4897893
M. Wt: 309.79 g/mol
InChI Key: HQOUFENHOZCKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-4-quinazolinyl)leucine hydrochloride, also known as ML7, is a small molecule inhibitor of myosin light chain kinase (MLCK). It is commonly used in scientific research to study the role of MLCK in various cellular processes.

Mechanism of Action

N-(6-methyl-4-quinazolinyl)leucine hydrochloride inhibits MLCK activity by binding to the ATP-binding site on the kinase domain, thereby preventing ATP from binding and inhibiting the phosphorylation of myosin light chain. This leads to a decrease in actomyosin contractility and subsequent inhibition of cellular processes that require actomyosin contractility, such as cell migration and cytokinesis.
Biochemical and Physiological Effects:
N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, cytokinesis, and smooth muscle contraction. It has also been shown to induce apoptosis in cancer cells, possibly through its effects on cytoskeletal dynamics. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to modulate the activity of ion channels and transporters, including the Na+/H+ exchanger and the Na+/K+ ATPase.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride in lab experiments is its specificity for MLCK, which allows for the selective inhibition of actomyosin contractility without affecting other cellular processes. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has a relatively low molecular weight and can be easily synthesized or purchased from commercial sources. However, one limitation of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride is its potential off-target effects on other kinases or ATP-binding proteins. Additionally, the effects of N-(6-methyl-4-quinazolinyl)leucine hydrochloride on cellular processes may vary depending on the cell type or experimental conditions.

Future Directions

There are several future directions for research involving N-(6-methyl-4-quinazolinyl)leucine hydrochloride, including the development of more potent and selective inhibitors of MLCK, the characterization of MLCK isoforms and their role in cellular processes, and the identification of downstream effectors of MLCK signaling. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride may have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.

Synthesis Methods

N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be synthesized using a variety of methods, including the reaction of 6-methylquinazoline-4-carboxylic acid with leucine methyl ester hydrochloride in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods involve the use of N-methylmorpholine (NMM) or triethylamine (TEA) as catalysts. The purity of N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be improved through recrystallization or chromatography.

Scientific Research Applications

N-(6-methyl-4-quinazolinyl)leucine hydrochloride is primarily used as a tool compound in scientific research to study the role of MLCK in various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. It has been shown to inhibit MLCK activity in a dose-dependent manner, leading to decreased phosphorylation of myosin light chain and subsequent inhibition of actomyosin contractility. N-(6-methyl-4-quinazolinyl)leucine hydrochloride has also been used to study the role of MLCK in cell division, as well as the regulation of cytoskeletal dynamics.

properties

IUPAC Name

4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUFENHOZCKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride

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